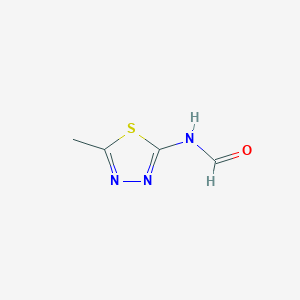
3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid
Übersicht
Beschreibung
3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid is a useful research compound. Its molecular formula is C11H9N3O4 and its molecular weight is 247.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid derivatives have been synthesized and characterized for their potential in biological applications. For instance, Dhaduk and Joshi (2022) synthesized a series of N-acetyl pyrazole derivatives which exhibited significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Dhaduk & Joshi, 2022). Similarly, Ahuja and Sethi (2015) created novel 2-pyrazoline derivatives that showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Ahuja & Sethi, 2015).
Corrosion Inhibition
In the field of material science, pyrazoline derivatives, including those related to this compound, have been explored as corrosion inhibitors for metals. Lgaz et al. (2018) demonstrated that pyrazoline derivatives serve as effective corrosion inhibitors for mild steel in acidic media, providing a new avenue for protecting industrial metals from corrosion (Lgaz et al., 2018).
Antioxidant Activity
The antioxidant properties of pyrazoline derivatives have also been investigated. Vidyashree et al. (2014) synthesized a series of N-acetyl-3-aryl-5-substituted pyrazolines, which showed moderate antioxidant activities, suggesting their utility in combating oxidative stress (Vidyashree H. S. Jois et al., 2014).
Antiglaucoma Activity
Moreover, derivatives of this compound have been evaluated for their potential in medical applications, such as treating glaucoma. Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives that showed significant inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential as antiglaucoma agents (Kasımoğulları et al., 2010).
Tuberculostatic Activity
Research has also extended to the synthesis of pyrazoline derivatives for the treatment of tuberculosis. Khudina et al. (2010) prepared trifluoromethyl- and nitroso-substituted pyrazolines which exhibited considerable tuberculostatic activity, offering a promising route for developing new therapeutic agents for tuberculosis (Khudina et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2 (PGD2), a prostanoid that performs various functions in the body, including serving as a potent vasodilator and inhibiting platelet aggregation .
Mode of Action
It is known that the compound interacts with its target, hematopoietic prostaglandin d synthase, potentially altering its function
Biochemical Pathways
Given its target, it is likely that the compound influences the prostaglandin synthesis pathway , specifically the production of PGD2 . The downstream effects of this could be wide-ranging, given the diverse roles of prostanoids in the body.
Result of Action
Given its target, it is plausible that the compound could influence processes regulated by PGD2, such as inflammation and platelet aggregation . .
Eigenschaften
IUPAC Name |
2-[3-(4-nitrophenyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)7-13-6-5-10(12-13)8-1-3-9(4-2-8)14(17)18/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCBOUXODIHCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260976 | |
| Record name | 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-09-3 | |
| Record name | 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959582-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B3023357.png)








![N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine](/img/structure/B3023374.png)



![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)
